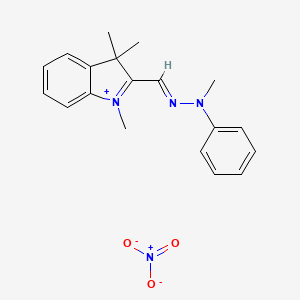
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate is a complex organic compound with a unique structure that includes an indolium core
準備方法
The synthesis of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate typically involves multiple steps. One common method includes the condensation of phenylhydrazine with methyl ethyl ketone, followed by a ring-closure reaction. The resulting product is then methylated using methyl toluenesulfonate and neutralized with ammonia . Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.
化学反応の分析
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the indolium core. Common reagents used in these reactions include hydrochloric acid, acetic anhydride, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and as a reactant in cycloaddition reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
作用機序
The mechanism of action of 1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate involves its interaction with molecular targets through its indolium core. This interaction can affect various pathways, depending on the specific application. For example, in polymer synthesis, the compound acts as a nucleophile, reacting with electrophilic species to form new bonds .
類似化合物との比較
1,3,3-Trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium nitrate can be compared with similar compounds such as:
1,3,3-Trimethyl-2-methyleneindoline: This compound is also used in polymer synthesis and has similar reactivity.
2-Methylene-1,3,3-trimethylindoline: Another related compound with applications in the synthesis of photochromic dyes. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
特性
CAS番号 |
84788-03-4 |
|---|---|
分子式 |
C19H22N4O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;nitrate |
InChI |
InChI=1S/C19H22N3.NO3/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;2-1(3)4/h5-14H,1-4H3;/q+1;-1 |
InChIキー |
QIGUALQIMHGHGD-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.[N+](=O)([O-])[O-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















